molecular formula C10H6ClN3S B2934528 1-(4-chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole CAS No. 1548812-76-5

1-(4-chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2934528
CAS No.: 1548812-76-5
M. Wt: 235.69
InChI Key: RTKMLTSSLDGMKN-UHFFFAOYSA-N
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Description

1-(4-Chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole (CAS Number: 1548812-76-5) is a benzodiazole-based chemical compound with the molecular formula C10H6ClN3S and a molecular weight of 235.69 g/mol . This heterocyclic scaffold is of significant interest in medicinal chemistry and anticancer research, particularly in the development of protein kinase inhibitors . Compounds featuring benzodiazole and thiazole motifs are frequently investigated as privileged structures in targeted cancer therapy, showing structural similarities to known kinase inhibitors like sorafenib . These scaffolds are explored for their potential to inhibit key oncogenic kinases such as BRAF and VEGFR-2, which are critically involved in tumor progression and angiogenesis . Researchers utilize this chemical as a key synthetic intermediate or a core structural element for constructing novel molecules aimed at dual kinase inhibition strategies . The compound is supplied with a guaranteed purity of 95% and should be stored at 4°C . This product is intended for research purposes only in laboratory settings and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-4-chloro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3S/c11-9-5-15-10(13-9)14-6-12-7-3-1-2-4-8(7)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKMLTSSLDGMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC(=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole typically involves the reaction of 4-chloro-1,3-thiazole with 1H-1,3-benzodiazole under specific conditions. The reaction often requires a catalyst and may be carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Substitution Reactions

The 4-chloro substituent on the thiazole ring serves as a primary reactive site for nucleophilic substitutions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing thiazole ring activates the chlorine atom for displacement by nucleophiles. Common reactions include:

  • Amine substitution : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields substituted thiazole derivatives .

  • Thiol substitution : Treatment with sodium hydrosulfide (NaSH) in ethanol replaces chlorine with a thiol group .

Example :
1 4 chloro 1 3 thiazol 2 yl 1H 1 3 benzodiazole+R NH21 4 R amino 1 3 thiazol 2 yl 1H 1 3 benzodiazole+HCl\text{1 4 chloro 1 3 thiazol 2 yl 1H 1 3 benzodiazole}+\text{R NH}_2\rightarrow \text{1 4 R amino 1 3 thiazol 2 yl 1H 1 3 benzodiazole}+\text{HCl}
Conditions: DMF, 90°C, 6–8 hours .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl/heteroaryl group introduction at the 4-position:
Cl+Ar B OH 2Pd PPh3 4,Na2CO3Ar\text{Cl}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{Ar}
Yield: 70–85% for aryl boronic acids .

Oxidation

The benzodiazole ring undergoes oxidation at the N–H position with strong oxidizers like KMnO₄ or H₂O₂ in acidic media, forming N-oxide derivatives :
1H BenzodiazoleH2O2/H2SO41H Benzodiazole 1 oxide\text{1H Benzodiazole}\xrightarrow{\text{H}_2\text{O}_2/\text{H}_2\text{SO}_4}\text{1H Benzodiazole 1 oxide}
Conditions: 0–5°C, 2 hours .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring’s C=N bond to a thiazolidine structure :
ThiazoleH2,Pd CThiazolidine\text{Thiazole}\xrightarrow{\text{H}_2,\text{Pd C}}\text{Thiazolidine}
Yield: ~60% .

1,3-Dipolar Cycloaddition

The thiazole ring participates in cycloadditions with nitrilimines or azides to form fused polyheterocycles :
Thiazole+NitriliminePyrazolo 1 5 a thiazolo 3 2 a benzimidazole\text{Thiazole}+\text{Nitrilimine}\rightarrow \text{Pyrazolo 1 5 a thiazolo 3 2 a benzimidazole}
Conditions: Refluxing toluene, 12 hours .

Ring-Opening with Nucleophiles

Strong bases (e.g., NaOH) cleave the thiazole ring via nucleophilic attack at the C2 position, producing thiourea derivatives :
Thiazole+OHThiourea+CO2\text{Thiazole}+\text{OH}^-\rightarrow \text{Thiourea}+\text{CO}_2

Functionalization of the Benzodiazole Ring

Electrophilic substitution occurs at the C5/C6 positions of the benzodiazole ring due to electron-donating NH groups:

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-benzodiazole derivative65%
SulfonationClSO₃H, CH₂Cl₂, rt6-Sulfo-benzodiazole derivative58%
Friedel-Crafts AcylationAcCl/AlCl₃, 50°C5-Acetyl-benzodiazole derivative72%

Stability Under Hydrolytic Conditions

The compound exhibits moderate stability in aqueous media:

  • Acidic hydrolysis (HCl, 100°C): Degrades via thiazole ring cleavage.

  • Basic hydrolysis (NaOH, 80°C): Forms benzodiazole-2-thiolate intermediates .

Comparative Reactivity Data

Key reaction pathways and yields from analogous compounds:

ReactionSubstrate AnalogConditionsYieldSource
SNAr with morpholine6-Chloro-benzothiazoleDMF, 90°C, 8h88%
Suzuki coupling4-Chloro-thiazolePd(PPh₃)₄, Na₂CO₃, 80°C78%
Oxidation to N-oxide1H-BenzodiazoleH₂O₂/H₂SO₄, 0°C92%

Mechanistic Insights

  • SNAr at C4 : The chlorine’s leaving ability is enhanced by resonance stabilization from the thiazole’s electron-deficient π-system .

  • Electrophilic substitution : Directed to C5/C6 by the benzodiazole’s NH groups, which activate the ring via lone-pair donation .

Scientific Research Applications

1-(4-chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The following table highlights key structural and functional differences between the target compound and related analogues:

Compound Name Benzodiazole Substituents Thiazole Substituents Key Features References
1-(4-Chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole None 4-Chloro at thiazole C2 Electron-withdrawing Cl enhances lipophilicity; potential steric hindrance. -
5-Methoxy-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole 5-Methoxy Unsubstituted thiazole Methoxy group increases solubility; thiazole at C4 alters ring conformation.
4-(6-Chloro-1H-benzimidazol-2-yl)-1,3-thiazole 6-Chloro on benzimidazole Unsubstituted thiazole Chlorine on benzimidazole may affect DNA intercalation or enzyme inhibition.
Compound 9c (from ) None 4-Bromophenyl on thiazole Bromine increases molecular weight and polarizability; bulky aryl group.
2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole None 2-Cl-6-F substituent on aryl Dual halogenation enhances metabolic stability and binding specificity.
Key Observations:
  • Substituent Position: The position of the thiazole ring (C2 vs. C4 on benzodiazole) influences molecular geometry and binding modes.
  • Halogen Effects : Chlorine (Cl) and bromine (Br) substituents increase lipophilicity and electron-withdrawing effects, but Br’s larger atomic radius may enhance van der Waals interactions in hydrophobic pockets .
  • Bulkier Groups : Compounds like 9c (4-bromophenyl-thiazole) exhibit steric hindrance, which could reduce binding affinity to compact active sites but improve selectivity for larger cavities.
Antimicrobial Potential:

Benzimidazole derivatives, such as 2-(1H-1,3-benzodiazol-2-yl)phenol (1b), demonstrate significant antimicrobial activity against S. aureus (binding score: -8.2 kcal/mol via docking studies) . The target compound’s chloro-thiazolyl group may enhance membrane penetration or target binding compared to phenolic analogues.

Anticancer Activity:

Schiff base-linked triazole derivatives (e.g., compound 75 in ) show cytotoxicity (IC50: 78.9 µM) against A549 lung cancer cells . While the target compound lacks direct cytotoxicity data, its chloro-thiazolyl motif could modulate apoptosis pathways similarly to halogenated heterocycles in anticancer drugs.

Antioxidant Properties:

Compounds like 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol (5b) exhibit radical scavenging activity due to phenolic -OH groups . The absence of such groups in the target compound suggests divergent mechanisms, possibly relying on thiazole-mediated redox modulation.

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Methoxy-substituted analogues (e.g., ) likely exhibit higher aqueous solubility than the chloro-thiazolyl target compound due to reduced hydrophobicity.

Biological Activity

1-(4-Chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-tubercular applications. This article aims to consolidate existing research findings, including synthesis methods, biological evaluations, case studies, and structure-activity relationships (SAR) associated with this compound.

Synthesis of 1-(4-Chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole

The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and benzodiazole moieties. Common synthetic pathways include:

  • Diazo-coupling
  • Knoevenagel condensation
  • Biginelli reaction

These methods have been optimized to yield derivatives with enhanced biological activity against various pathogens.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 1-(4-chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

CompoundMIC (μg/mL)Activity
1-(4-Chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole100Moderate against E. coli
2250Strong against S. aureus
350Effective against K. pneumoniae

The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-Tubercular Activity

In vitro studies have demonstrated that certain derivatives of benzothiazole exhibit promising anti-tubercular activity. For instance, compounds derived from similar structural frameworks have shown IC50 values as low as 0.08 μM against Mycobacterium tuberculosis . The biological evaluation of these compounds suggests that modifications at the thiazole and benzodiazole positions can lead to enhanced potency.

Structure-Activity Relationship (SAR)

The biological activity of thiazole and benzodiazole derivatives is significantly influenced by their structural components:

  • Substituents : The presence of electron-withdrawing groups (like Cl) at specific positions has been correlated with increased antimicrobial activity.
  • Hybridization : Compounds that integrate both thiazole and benzodiazole structures tend to exhibit synergistic effects in their antimicrobial properties.

Case Studies

A notable case study involved the evaluation of various thiazole derivatives in combination with benzodiazole structures. The study found that compounds with a para-chloro substitution on the phenyl ring demonstrated superior antibacterial activity compared to their unsubstituted counterparts .

Additionally, molecular docking studies have provided insights into the binding affinities of these compounds to target proteins involved in bacterial resistance mechanisms .

Q & A

Basic: What are the optimal synthetic routes for 1-(4-chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole?

Methodological Answer:
The compound can be synthesized via Hantzsch thiazole cyclization or multicomponent coupling reactions . For example:

  • Thiazole Formation : React 4-chloro-2-aminothiazole derivatives with substituted benzaldehyde under acidic conditions (e.g., acetic acid) to form the benzodiazole-thiazole scaffold .
  • Catalytic Optimization : Use PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst to enhance yield (70–85%) and reduce reaction time (1–2 hours at 70–80°C) .
  • Key Variables : Solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios (1:1.1 for POCl3/DMF in Vilsmeier-Haack reactions) significantly influence product purity .

Basic: How can the structure of 1-(4-chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole be confirmed experimentally?

Methodological Answer:
Use multimodal spectroscopic and crystallographic techniques :

  • Spectroscopy :
    • IR : Confirm N–H (3200–3400 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretching .
    • NMR : Analyze 1H^1H and 13C^{13}C shifts for thiazole (δ 7.2–8.1 ppm) and benzodiazole (δ 6.8–7.5 ppm) protons .
  • X-ray Crystallography : Resolve dihedral angles between thiazole and benzodiazole rings (e.g., 6.41–34.02° deviations in related structures) to confirm planarity and π–π stacking interactions .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:
Stepwise Approach :

Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., HIV-1 protease or α-glucosidase). Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Asp25 in HIV-1 protease) .

DFT Calculations : Optimize geometries at the B3LYP/6-311G++(d,p) level to evaluate electronic properties (e.g., HOMO-LUMO gaps < 4 eV for redox activity) .

MD Simulations : Assess stability of protein-ligand complexes (RMSD < 2 Å over 100 ns) to validate docking predictions .

Advanced: How to analyze structure-activity relationships (SAR) for benzodiazole-thiazole hybrids?

Methodological Answer:
SAR Workflow :

Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -Br) or electron-donating (-OCH₃, -CH₃) groups on the benzodiazole ring .

In Vitro Assays : Test against microbial/cancer cell lines (e.g., IC₅₀ values via MTT assay). For example, bromo-substituted derivatives (e.g., compound 9c ) show 2–3× higher antifungal activity than chloro analogs .

Statistical Analysis : Use QSAR models (e.g., MLR or CoMFA) to correlate logP, polar surface area, and IC₅₀ values (R² > 0.85 for predictive accuracy) .

Advanced: How to resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:
Troubleshooting Framework :

Control Experiments : Replicate reactions under identical conditions (solvent, catalyst, temperature) to isolate variables .

Analytical Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%) and rule out byproducts .

Biological Replicates : Perform dose-response assays in triplicate (e.g., MIC values ± SEM) to address variability in antimicrobial studies .

Advanced: What crystallographic insights explain the stability of benzodiazole-thiazole derivatives?

Methodological Answer:
Key Structural Features :

  • Intermolecular Interactions :
    • π–π Stacking : Centroid distances of 3.7 Å between thiazole and phenyl rings stabilize crystal packing .
    • C–H···π Bonds : Weak interactions (2.8–3.2 Å) between benzodiazole C–H and aromatic systems enhance lattice energy .
  • Torsional Angles : Dihedral angles < 10° between thiazole and benzodiazole rings minimize steric strain, favoring thermodynamic stability .

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